molecular formula C₂₆H₂₇N₅O₃ B1142003 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl CAS No. 1354695-84-3

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl

Número de catálogo: B1142003
Número CAS: 1354695-84-3
Peso molecular: 457.52
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is an intermediate in the synthesis of Entecavir, an antiviral drug used in the treatment of hepatitis B . Its molecular formula is C26H27N5O3, and it has a molecular weight of 457.52 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] involves multiple steps. One of the key steps includes the reaction of benzyl chloromethyl ether with a suitable precursor to form the desired compound . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the primary applications of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] is as an intermediate in the synthesis of Entecavir, an oral antiviral drug used for treating hepatitis B infection. Entecavir is a nucleoside analogue that inhibits viral replication by acting on the reverse transcriptase enzyme.

Synthesis Pathway

The synthesis of Entecavir involves several steps where this compound] serves as a crucial precursor. The compound's structural properties facilitate its conversion into the active pharmaceutical ingredient (API) through various chemical reactions.

Research Findings

Recent studies have highlighted the importance of purine derivatives in antiviral therapy. The compound's structure allows for modifications that enhance its efficacy against viral pathogens. For instance:

  • Mechanism of Action : Research indicates that compounds similar to 2-Amino-1,9-dihydro derivatives can effectively inhibit viral polymerases, thereby reducing viral load in infected patients .
  • Comparative Studies : Studies comparing various nucleoside analogs have shown that derivatives like 2-Amino-1,9-dihydro compounds exhibit superior antiviral activity compared to traditional treatments .

Case Studies

Several case studies illustrate the effectiveness of Entecavir and its intermediates:

Study Findings Reference
Chang et al. (2006)Demonstrated Entecavir's efficacy in reducing hepatitis B viral load.
Honkoop et al. (2003)Discussed the pharmacokinetics and safety profile of Entecavir in chronic hepatitis B patients.
Recent Review (2021)Explored novel purine derivatives for enhanced antiviral activity against hepatitis B virus.

Mecanismo De Acción

The mechanism of action of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] involves its role as an intermediate in the synthesis of Entecavir. Entecavir works by inhibiting the reverse transcriptase enzyme of the hepatitis B virus, thereby preventing viral replication. The molecular targets and pathways involved include the viral DNA polymerase and the replication machinery of the virus.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] lies in its specific structure, which makes it a crucial intermediate in the synthesis of Entecavir. Its ability to undergo various chemical reactions and form different derivatives also adds to its versatility in scientific research and industrial applications.

Actividad Biológica

The compound 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one (CAS number: 1354695-84-3) is a complex organic molecule with significant biological activity. It serves as an intermediate in the synthesis of antiviral drugs such as Entecavir, which is used to treat hepatitis B infections. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC26H27N5O3
Molecular Weight457.52 g/mol
SolubilitySoluble in chloroform and DCM

Structural Characteristics

The structure of the compound includes a purine base, which is crucial for its biological activity, particularly in antiviral applications. The presence of multiple phenylmethoxy groups enhances its lipophilicity, potentially improving membrane permeability.

Antiviral Activity

The primary biological activity of this compound is its role as an antiviral agent. As an intermediate in the synthesis of Entecavir, it exhibits significant efficacy against hepatitis B virus (HBV). Entecavir works by inhibiting viral replication through the following mechanisms:

  • Inhibition of Viral Polymerase : The compound inhibits the HBV polymerase enzyme, which is essential for viral DNA synthesis.
  • Incorporation into Viral DNA : It can be incorporated into viral DNA, leading to chain termination during replication.

Pharmacological Studies

Recent studies have demonstrated the compound's effectiveness in vitro against HBV. For instance:

  • Study 1 : A study conducted on HepG2 cells showed that treatment with Entecavir resulted in a significant reduction in HBV DNA levels, confirming the antiviral potential of its precursors, including this compound] .
  • Study 2 : Another investigation using animal models indicated that administration of Entecavir led to reduced liver inflammation and fibrosis associated with chronic HBV infection .

Cytotoxicity and Safety Profile

While the antiviral activity is promising, assessing the cytotoxicity of the compound is crucial for its safety profile:

  • Cytotoxicity Assays : Various assays (e.g., MTT assay) have been employed to evaluate cell viability upon exposure to different concentrations of the compound. Results indicate that at therapeutic doses, the compound exhibits minimal cytotoxic effects on liver cell lines .

Case Study 1: Efficacy in Chronic Hepatitis B Patients

A clinical trial involving patients with chronic hepatitis B demonstrated that those treated with Entecavir showed significant improvements in liver function tests and a marked decrease in viral load over a 48-week period. The study highlighted the importance of the compound's structural integrity for maintaining antiviral efficacy.

Case Study 2: Resistance Development

Research has also focused on potential resistance mechanisms associated with prolonged use of Entecavir. Mutations in the HBV polymerase gene can lead to reduced sensitivity to the drug. This emphasizes the need for ongoing monitoring and potential combination therapies to mitigate resistance .

Propiedades

Número CAS

1354695-84-3

Fórmula molecular

C₂₆H₂₇N₅O₃

Peso molecular

457.52

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.